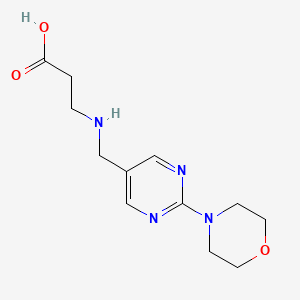
1-Methyl-4-(5-methylfuran-2-yl)pyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-(5-methylfuran-2-yl)pyrrolidine-3-carboxylic acid is a complex organic compound featuring a pyrrolidine ring substituted with a furan moiety and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-(5-methylfuran-2-yl)pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the initial formation of the pyrrolidine ring followed by the introduction of the furan moiety through a series of substitution reactions. The carboxylic acid group is usually introduced via oxidation reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance production rates while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-(5-methylfuran-2-yl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce or modify functional groups.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens for electrophilic substitution and organometallic compounds for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-Methyl-4-(5-methylfuran-2-yl)pyrrolidine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism by which 1-Methyl-4-(5-methylfuran-2-yl)pyrrolidine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: Shares the furan moiety but lacks the pyrrolidine ring.
Pyrrolidine-3-carboxylic acid: Contains the pyrrolidine ring but lacks the furan moiety.
5-Methylfuran-2-carboxylic acid: Similar furan structure with a methyl group but without the pyrrolidine ring.
Uniqueness
1-Methyl-4-(5-methylfuran-2-yl)pyrrolidine-3-carboxylic acid is unique due to the combination of the pyrrolidine ring and the furan moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
1-methyl-4-(5-methylfuran-2-yl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C11H15NO3/c1-7-3-4-10(15-7)8-5-12(2)6-9(8)11(13)14/h3-4,8-9H,5-6H2,1-2H3,(H,13,14) |
InChI Key |
OXJRBCKEGPFUFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2CN(CC2C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



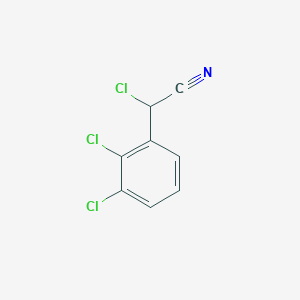

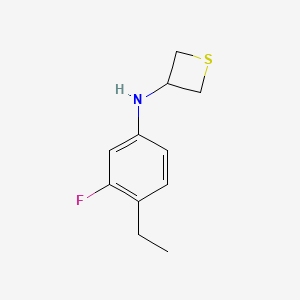
![(3S,3AS,6aR)-5-benzyl-3-methylhexahydropyrrolo[3,4-c]pyrrol-1(2H)-one](/img/structure/B12995894.png)

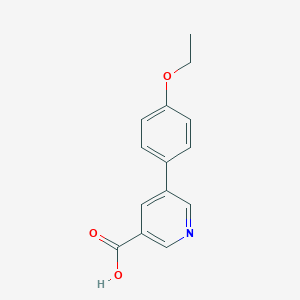
![Ethyl 2-(m-tolyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate](/img/structure/B12995909.png)
![1-(3-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B12995917.png)
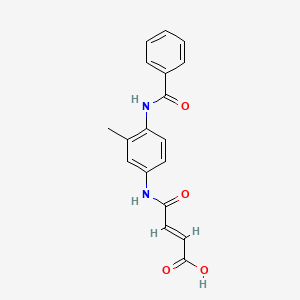
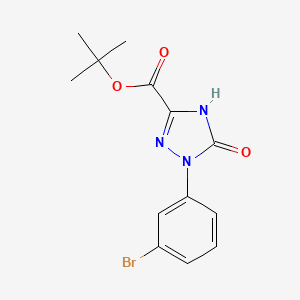
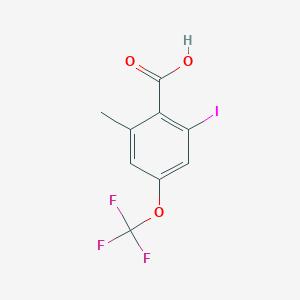
![7-Isopropyl-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B12995927.png)
